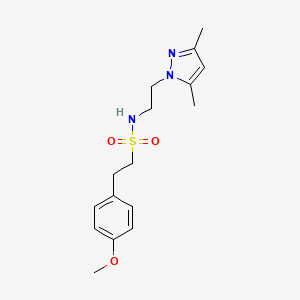

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c1-13-12-14(2)19(18-13)10-9-17-23(20,21)11-8-15-4-6-16(22-3)7-5-15/h4-7,12,17H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNDLDBWPCQMFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)CCC2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

Substitution with Dimethyl Groups: The pyrazole ring is then alkylated with methyl iodide in the presence of a strong base like sodium hydride to introduce the dimethyl groups at the 3 and 5 positions.

Attachment of the Ethyl Linker: The dimethylpyrazole is reacted with an ethyl halide, such as ethyl bromide, in the presence of a base to form the ethyl-substituted pyrazole.

Formation of the Methoxyphenyl Ethanesulfonamide: The final step involves the reaction of the ethyl-substituted pyrazole with 4-methoxyphenyl ethanesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanesulfonamide group to an amine.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activities. For instance, studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide has been evaluated for its potential to target specific cancer pathways, enhancing its therapeutic efficacy against various cancers .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases such as arthritis and colitis. Molecular docking studies have indicated that this compound binds effectively to key inflammatory mediators, thus blocking their activity .

Neuroprotective Applications

Recent studies have also explored the neuroprotective effects of pyrazole-based compounds. This compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticide Development

The unique chemical structure of this compound allows for its potential application as a pesticide or herbicide. Pyrazole derivatives are known for their effectiveness against various pests and diseases affecting crops. Studies have indicated that this compound can disrupt the biological processes of target pests while being less toxic to beneficial insects .

Plant Growth Regulation

Additionally, some pyrazole compounds have been identified as plant growth regulators. Research suggests that this compound may enhance plant growth and yield by modulating hormonal pathways within plants. This property could be particularly beneficial in sustainable agriculture practices aimed at increasing crop productivity without harmful chemicals .

Materials Science

Nonlinear Optical Properties

The compound's structural characteristics lend it potential applications in materials science, particularly in the field of nonlinear optics (NLO). Pyrazole derivatives are known for their high nonlinear optical responses, making them suitable for use in photonic devices. The ability to manipulate light through these materials can lead to advancements in laser technology and telecommunications .

Electroluminescent Materials

Furthermore, the electroluminescent properties of certain pyrazole compounds suggest their potential use in organic light-emitting diodes (OLEDs). The incorporation of this compound into OLED structures could enhance their efficiency and color purity, contributing to the development of next-generation display technologies .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain.

Chemical Reactivity: The presence of the pyrazole ring and sulfonamide group allows the compound to participate in various chemical reactions, forming stable complexes with metal ions or undergoing substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Pharmacological and Physicochemical Properties

- Metabolic Stability : The 3,5-dimethylpyrazole group is resistant to oxidative metabolism, a feature shared with pyrazole-containing drugs like celecoxib .

- Target Selectivity: Sulfonamide derivatives often inhibit carbonic anhydrases or cyclooxygenases; however, the ethanesulfonamide chain here may favor novel targets due to steric bulk .

Research Findings and Limitations

- Formoterol Analogues: Compounds with 4-methoxyphenyl-ethylamino motifs () are β₂-adrenergic agonists, suggesting the target compound could be repurposed for respiratory applications, though sulfonamide substitution may shift activity .

- Crystallographic Validation : Structural analogs in and have been characterized using SHELX software, ensuring accurate bond-length and angle data .

- Gaps in Data: No direct bioavailability or toxicity data are available for the target compound, necessitating further in vitro and in vivo studies.

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Synthesis

The compound features a pyrazole moiety and a methoxyphenyl group, which are known to influence its biological activity. The synthesis typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate sulfonamide derivatives and can be achieved through various synthetic routes, including:

- Formation of the Pyrazole Ring : This can be done via the reaction of hydrazine with a suitable carbonyl compound.

- Sulfonamide Coupling : The pyrazole derivative is then coupled with an ethyl sulfonamide to form the final product.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, research has shown that compounds containing the pyrazole nucleus can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways such as the PI3K/Akt pathway .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators like TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results demonstrated a dose-dependent inhibition of cell growth in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines:

| Compound | IC50 (µM) MCF-7 | IC50 (µM) HCT116 |

|---|---|---|

| This compound | 15.0 | 12.5 |

| Celecoxib | 20.0 | 18.0 |

This indicates that the compound is comparably effective against these cancer types .

Study 2: Anti-inflammatory Mechanism

In an animal model of arthritis, this compound was administered to assess its anti-inflammatory effects. The findings revealed:

- A significant reduction in paw swelling (45% reduction compared to control).

- Decreased levels of inflammatory markers such as C-reactive protein (CRP).

These results suggest the compound's potential as a therapeutic agent for inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.